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Compound of Interest

Compound Name: Fmoc-L-Orn(Ac,OBz)-OH

CAS No.: 1684432-88-9

Cat. No.: B2992177

Get Quote

Executive Summary & Strategic Analysis
Amphibactins are a class of amphiphilic siderophores produced by marine bacteria (e.g., Vibrio

sp.) to sequester iron in oligotrophic environments.[1][2] Structurally, they consist of a peptidic

headgroup containing three hydroxamate-functionalized ornithine residues and a serine,

appended with a fatty acid tail (C12–C18).[1][3][4]

The Synthetic Challenge: The core challenge in synthesizing Amphibactins lies in the

hydroxamate moieties (

).[1] Unprotected hydroxamic acids are reactive and prone to side reactions during peptide
coupling. Therefore, the ornithine side chain must be orthogonally protected.

The Solution: The Fmoc-Orn(Ac,OBz)-OH Strategy This protocol utilizes

-Fmoc-

-acetyl-

-(benzoyloxy)-L-ornithine (Fmoc-Orn(Ac,OBz)-OH).[1][5]
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Why Benzoyl (OBz)? Unlike the more common Benzyl (OBn) ether, the Benzoyl ester

provides unique orthogonality.[1] It is stable to standard Fmoc deprotection conditions

(piperidine) but can be removed on-resin using mild nucleophilic base (LiOH or hydrazine),

allowing for the release of the free hydroxamic acid prior to global acid cleavage.[1] This

avoids the harsh conditions sometimes required to remove benzyl groups and minimizes

side reactions.

Pathway Visualization
The following diagram illustrates the synthetic logic, distinguishing between the building block

preparation and the solid-phase assembly.
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Figure 1: Strategic workflow for Amphibactin synthesis. Green nodes indicate key stable

intermediates; Red indicates the critical deprotection step.
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Component Specification Purpose

Resin 2-Chlorotrityl Chloride (2-CTC)
Acid-labile resin, prevents

diketopiperazine formation.[1]

Building Block Fmoc-Orn(Ac,OBz)-OH
The core hydroxamate-bearing

amino acid.[1][6]

Amino Acids
Fmoc-Ser(tBu)-OH, Fmoc-

Orn(Boc)-OH

Standard spacers (if sequence

requires).[1]

Fatty Acid
Dodecanoic Acid (for

Amphibactin-T)
Lipid tail attachment.[1]

Coupling Agents DIC / HOBt (or HATU/DIPEA)

Standard activation.[1]

DIC/HOBt is preferred to

minimize racemization.[1]

Debenzoylation LiOH (Lithium Hydroxide)
Critical Reagent. Removes

OBz group selectively.[1]

Solvents
DMF (Peptide grade), THF,

MeOH
Reaction media.[1]

Detailed Experimental Protocols
Protocol A: Preparation of Fmoc-Orn(Ac,OBz)-OH
(Summary)
Note: While often commercially available custom synthesis, in-house preparation ensures

freshness of the labile N-O bond.[1]

Starting Material: Fmoc-Orn(Boc)-OH.[1][5]

Esterification: Protect

-COOH as a Benzyl ester (Fmoc-Orn(Boc)-OBn).

Side-Chain Deprotection: Remove Boc with TFA.

Oxidation (The Miller Method): Treat the free

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Amphibactin-T
https://pubchem.ncbi.nlm.nih.gov/compound/Amphibactin-T
https://www.rsc.org/suppdata/c5/ob/c5ob00100e/c5ob00100e1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Amphibactin-T
https://pubchem.ncbi.nlm.nih.gov/compound/Amphibactin-T
https://pubchem.ncbi.nlm.nih.gov/compound/Amphibactin-T
https://pubchem.ncbi.nlm.nih.gov/compound/Amphibactin-T
https://pubchem.ncbi.nlm.nih.gov/compound/Amphibactin-T
https://pubchem.ncbi.nlm.nih.gov/compound/Amphibactin-T
https://pubchem.ncbi.nlm.nih.gov/compound/Amphibactin-T
https://pubchem.ncbi.nlm.nih.gov/compound/Amphibactin-T
https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob00100e/unauth
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2992177?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


-amine with Benzoyl Peroxide (BPO) in buffered conditions.[1] This installs the benzoyloxy
amine (

).[1]

Acetylation: Acetylate the nitrogen with Acetic Anhydride/Pyridine to form the fully protected

moiety.[1]

Hydrogenolysis: Remove the

-Benzyl ester using

.

Result:Fmoc-Orn(Ac,OBz)-OH.

Protocol B: Solid-Phase Synthesis of Amphibactin-T
Target Sequence: Dodecanoyl - Orn(Ac,OH) - Ser - Orn(Ac,OH) - Orn(Ac,OH) - OH (Note:

Sequence stereochemistry is typically D-Orn, L-Ser, L-Orn, D-Orn depending on the specific

congener; ensure correct Fmoc-D/L isomers are used).[1]

Step 1: Resin Loading[1]
Swell 2-CTC resin (0.5 g, ~1.6 mmol/g) in dry DCM for 30 min.

Dissolve Fmoc-Orn(Ac,OBz)-OH (1.2 eq) in DCM with DIPEA (4 eq).[1]

Add to resin and shake for 2 hours.

Capping: Add MeOH (1 mL) to the reaction mixture and shake for 15 min to cap unreacted

chloride sites.

Wash resin: DCM (3x), DMF (3x).[1]

Step 2: Peptide Elongation (Iterative Cycle)
Perform the following cycle for each subsequent amino acid (Orn, Ser, Orn):

Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min).[1] Wash DMF (5x).
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Activation: Dissolve Amino Acid (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

Tip: Pre-activate for 2-3 minutes before adding to resin.[1]

Coupling: Add mixture to resin. Shake for 2-3 hours at Room Temp.

Monitoring: Check completion with Kaiser Test (primary amines) or Chloranil Test (secondary

amines).[1]

Wash: DMF (3x), DCM (3x).

Step 3: Fatty Acid Attachment[1]
Remove the final N-terminal Fmoc group.

Dissolve Dodecanoic Acid (5 eq), HATU (5 eq), and DIPEA (10 eq) in DMF.

Couple to the resin-bound peptide for 2 hours.

Wash thoroughly with DMF and DCM.

Step 4: On-Resin Debenzoylation (CRITICAL)
This step converts the protected hydroxamate esters (N-OBz) into active hydroxamic acids (N-

OH) while the peptide is still anchored to the resin.[1]

Preparation: Prepare a solution of 1M LiOH in THF/MeOH (1:1 v/v).

Reaction: Treat the resin with the LiOH solution for 2 x 30 minutes.

Note: Ammonia (NH3) in MeOH can also be used, but LiOH is reported to yield higher

purity for this specific substrate (Cherkupally et al., 2015).[1]

Wash: Wash extensively to remove lithium salts: Water (3x), MeOH (3x), DCM (3x), Ether

(2x).[1]

Dry: Dry resin under vacuum.[1]

Step 5: Global Cleavage[1]
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Prepare Cleavage Cocktail: TFA / TIS / H2O (95 : 2.5 : 2.5).

Add to resin and shake for 2 hours.

Filter resin and collect filtrate.

Concentrate filtrate under nitrogen flow.[1]

Precipitate crude peptide in cold Diethyl Ether.[1] Centrifuge and dry.

Quality Control & Validation
Expected Analytical Data

Mass Spectrometry (ESI-MS):

Amphibactin-T (

): Calc.[1] MW

803.9 Da.[1]

Look for

at m/z 804.5 and

at 826.5.[1]

Iron Binding Test: Add

to the sample. A mass shift corresponding to

or similar iron adducts confirms functional hydroxamates.[1]

HPLC:

Column: C18 Reverse Phase.[1]

Gradient: 5-95% ACN in Water (0.1% TFA).[1]
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Amphibactins are amphiphilic; expect retention times later than standard peptides due to

the fatty acid tail.

Troubleshooting Table
Issue Probable Cause Solution

Incomplete Coupling Steric hindrance of OBz group
Use HATU/HOAt instead of

DIC/HOBt; Double couple.

Low Yield of Hydroxamate Incomplete Debenzoylation

Extend LiOH treatment time;

Ensure THF/MeOH ratio keeps

LiOH soluble.

Side Products (+105 Da) Benzoyl migration

Ensure thorough washing after

LiOH step; Benzoyl should be

fully removed.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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